2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

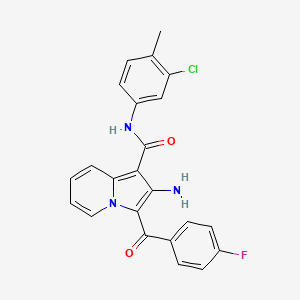

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative. The indolizine core is substituted with a 4-fluorobenzoyl group at position 3 and an amide-linked 3-chloro-4-methylphenyl moiety at position 1. These substituents are hypothesized to enhance metabolic stability and modulate target binding affinity .

Properties

IUPAC Name |

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c1-13-5-10-16(12-17(13)24)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)14-6-8-15(25)9-7-14/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTWURXESWPKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H17ClFN3O2 , indicating the presence of an indolizine core with various substituents that enhance its biological properties. The structural features include:

- Indolizine Core : A bicyclic structure that contributes to the compound's stability and reactivity.

- Chloro and Fluoro Substituents : These halogen atoms can significantly influence the compound's pharmacokinetics and biological interactions.

- Amide Functional Group : Enhances solubility in biological systems, facilitating interaction with target biomolecules.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities, primarily in the fields of antiviral and anticancer research. The following table summarizes key findings related to its biological activity:

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. The mechanism was attributed to its ability to bind to viral proteins, disrupting their function.

- Anticancer Properties : Research involving various cancer cell lines showed that this compound induced significant apoptosis, suggesting a potential application in cancer therapy. The study highlighted its ability to activate caspase pathways, leading to programmed cell death.

- Anti-inflammatory Effects : In models of inflammation, this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This was particularly noted in studies focusing on chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Electronic Analysis

N-Phenyl Substituents :

- The target compound’s 3-chloro-4-methylphenyl group combines steric bulk (methyl) and electron-withdrawing effects (chloro), which may enhance membrane permeability and resistance to oxidative metabolism .

- In contrast, the 4-methoxyphenyl analog (CAS 898433-85-7) has an electron-donating methoxy group, which could reduce electrophilic reactivity but improve solubility .

- Benzoyl Groups: The 4-fluorobenzoyl moiety in the target compound and CAS 898433-85-7 provides moderate electron withdrawal, balancing stability and reactivity. Fluorine’s small size and high electronegativity may favor interactions with hydrophobic enzyme pockets .

Molecular Weight and Physicochemical Properties

- The target compound’s estimated molecular weight (~429.86 g/mol) places it between the lighter methoxy analog (403.41 g/mol) and the heavier nitro-substituted derivatives (428–448 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.